3,3,6,8-Tetrachloro-7-methoxy-2,4(1H,3H)-quinolinedione 3,3,6,8-Tetrachloro-7-methoxy-2,4(1H,3H)-quinolinedione
Brand Name: Vulcanchem
CAS No.: 102249-22-9
VCID: VC0373366
InChI: InChI=1S/C10H5Cl4NO3/c1-18-7-4(11)2-3-6(5(7)12)15-9(17)10(13,14)8(3)16/h2H,1H3,(H,15,17)
SMILES: COC1=C(C=C2C(=C1Cl)NC(=O)C(C2=O)(Cl)Cl)Cl
Molecular Formula: C10H5Cl4NO3
Molecular Weight: 329g/mol

3,3,6,8-Tetrachloro-7-methoxy-2,4(1H,3H)-quinolinedione

CAS No.: 102249-22-9

Main Products

VCID: VC0373366

Molecular Formula: C10H5Cl4NO3

Molecular Weight: 329g/mol

3,3,6,8-Tetrachloro-7-methoxy-2,4(1H,3H)-quinolinedione - 102249-22-9

CAS No. 102249-22-9
Product Name 3,3,6,8-Tetrachloro-7-methoxy-2,4(1H,3H)-quinolinedione
Molecular Formula C10H5Cl4NO3
Molecular Weight 329g/mol
IUPAC Name 3,3,6,8-tetrachloro-7-methoxy-1H-quinoline-2,4-dione
Standard InChI InChI=1S/C10H5Cl4NO3/c1-18-7-4(11)2-3-6(5(7)12)15-9(17)10(13,14)8(3)16/h2H,1H3,(H,15,17)
Standard InChIKey TXVWOYLWPFCXJG-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1Cl)NC(=O)C(C2=O)(Cl)Cl)Cl
Canonical SMILES COC1=C(C=C2C(=C1Cl)NC(=O)C(C2=O)(Cl)Cl)Cl
PubChem Compound 825209
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator